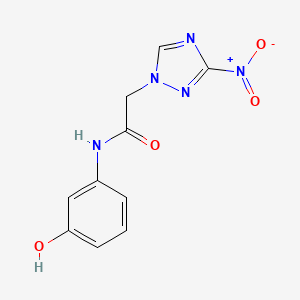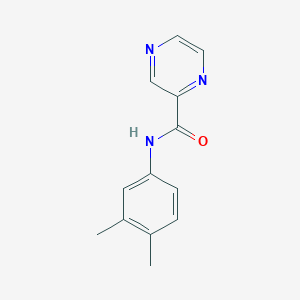![molecular formula C12H17N3O3 B5699763 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, also known as MPP+, is a toxic compound that has been extensively studied in scientific research. This compound has been used to study the mechanism of action of Parkinson's disease and other neurodegenerative disorders.
Wirkmechanismus
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ inhibits mitochondrial respiration by binding to complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ has been shown to selectively kill dopamine neurons in the substantia nigra, which is the area of the brain that is most affected in Parkinson's disease. 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ also causes oxidative stress and inflammation, which are thought to play a role in the development of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is a potent neurotoxin that selectively kills dopamine neurons, which makes it an ideal tool for studying the mechanisms of Parkinson's disease. However, 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is also highly toxic and must be handled with care. In addition, 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is not a perfect model for Parkinson's disease, as it does not replicate all of the features of the disease.
Zukünftige Richtungen
There are many future directions for 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ research. One area of research is to develop new treatments for Parkinson's disease based on the mechanisms of 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ toxicity. Another area of research is to use 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ as a tool to study other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, researchers can use 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ to study the effects of environmental toxins on the brain and develop new strategies for preventing and treating neurodegenerative disorders.
Synthesemethoden
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a prodrug that is converted to 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ in the brain. MPTP is converted to 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ by the enzyme monoamine oxidase-B (MAO-B). 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is then taken up by dopamine neurons, where it inhibits mitochondrial respiration and leads to cell death.
Wissenschaftliche Forschungsanwendungen
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ has been used extensively in scientific research to study the mechanism of action of Parkinson's disease and other neurodegenerative disorders. 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is a potent neurotoxin that selectively kills dopamine neurons, which are the cells that are lost in Parkinson's disease. By studying the effects of 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ on dopamine neurons, researchers can gain insight into the mechanisms of Parkinson's disease and develop new treatments for this debilitating disorder.
Eigenschaften
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-8-11(15(17)18)2-3-12(10)16/h2-3,8,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTJVMVMZPOGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5432049 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5699717.png)





![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)
![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)